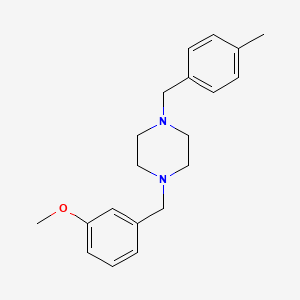

![molecular formula C11H11N3O2S B5606297 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole CAS No. 50968-73-5](/img/structure/B5606297.png)

1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

Description

Synthesis Analysis

The synthesis of compounds related to 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole involves specific reactions to achieve the desired molecular structure. These reactions typically include the formation of an imidazole ring, followed by the introduction of a nitrobenzyl group. For instance, the synthesis of related compounds involves steps like nucleophilic substitution, cyclization, and nitration (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been determined using techniques like X-ray crystallography. These studies reveal the planarity of the molecule and the presence of intramolecular interactions that stabilize the structure (Belaziz et al., 2013).

Chemical Reactions and Properties

This compound and its analogs participate in various chemical reactions, indicative of their reactive nature. These reactions include nucleophilic substitutions and interactions with other molecular entities. The presence of the nitro group and imidazole ring significantly influences these reactions (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of this compound and related compounds are characterized by their solid-state geometry and crystal packing. These aspects are often stabilized by intermolecular interactions, such as π-π stacking and van der Waals forces, which are crucial in determining the compound's physical state and stability (Belaziz et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups. The nitro group, in particular, imparts specific reactivities, such as susceptibility to reduction or participation in electron-withdrawing interactions. These properties are crucial for understanding the compound's behavior in various chemical environments (Crozet et al., 1985).

Propriétés

IUPAC Name |

1-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHENTHFHRBNJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351895 | |

| Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50968-73-5 | |

| Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5606236.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5606249.png)

![3-allyl-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5606263.png)

![N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)

![3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5606280.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)

![methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)

![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)

![N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5606341.png)